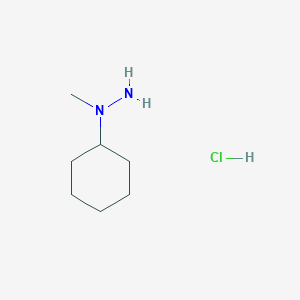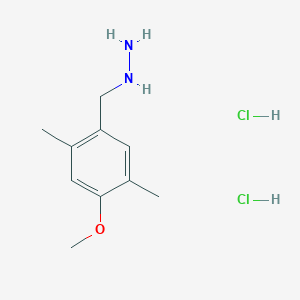
(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid
Overview
Description
(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction results in the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes . The compound’s role as an organoboron reagent in this process influences the overall reaction conditions and the properties of the final product .
Pharmacokinetics
For instance, boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including modulators of survival motor neuron protein, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is water-soluble , which means it may spread in water systems and its action can be influenced by the presence and characteristics of water in its environment . Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid typically involves the reaction of 3-bromoanisole with dimethylamine and ethylene oxide to form the intermediate 3-(2-(Dimethylamino)ethoxy)anisole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions
(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar structure but lacks the dimethylaminoethoxy group.
(3-(Dimethylamino)phenyl)boronic acid: Similar structure but lacks the ethoxy group.
(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid pinacol ester: A derivative with a pinacol protecting group on the boronic acid.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct reactivity and properties compared to other boronic acids. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
[3-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTFOKNUWHUDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


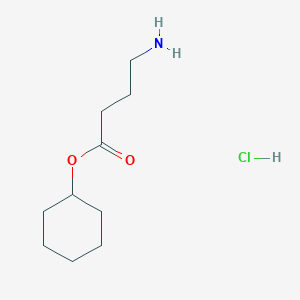
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
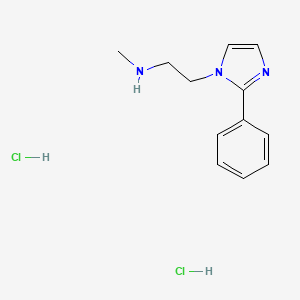
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
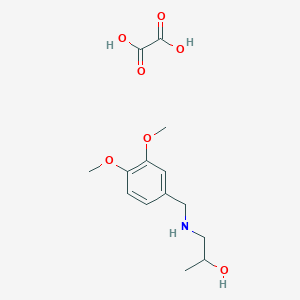
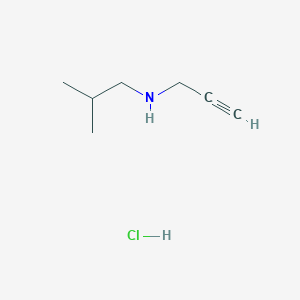
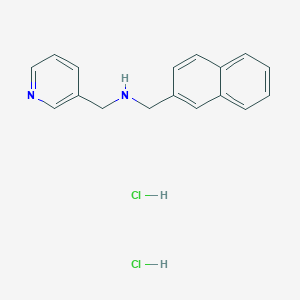


![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)
